

Application Note: Quantification of Diethyl Phosphate in Human Urine using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Diethyl phosphate	
Cat. No.:	B10779560	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of **diethyl phosphate** (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers excellent recovery, low limits of detection, and high reproducibility, making it suitable for biomonitoring studies and clinical research.

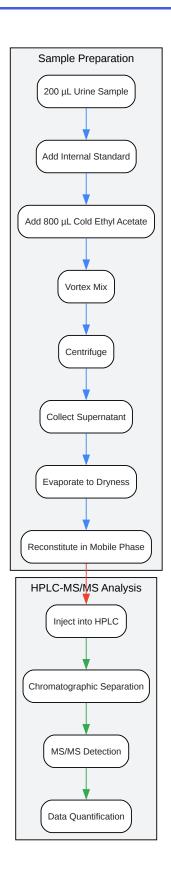
Introduction

Diethyl phosphate (DEP) is a primary metabolite of several widely used organophosphate (OP) pesticides.[1] The quantification of DEP in urine is a critical tool for assessing human exposure to these compounds and understanding potential health risks.[1][2] This document provides a comprehensive protocol for the extraction and quantification of DEP in urine samples, intended for researchers, scientists, and professionals in drug development and environmental health. The methodology is based on established and validated techniques to ensure reliable and accurate results.[1][3]

Experimental Workflow

The overall experimental workflow for the quantification of DEP in urine is depicted below. It involves sample collection, preparation, chromatographic separation, and detection.





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Figure 1: Experimental workflow for DEP quantification in urine.



Materials and Reagents

- Diethyl phosphate (DEP) standard
- Isotopically labeled internal standard (e.g., DEP-d10)[4]
- Ethyl acetate (HPLC grade)[2]
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)[2]
- Ammonium formate[2]
- Ultrapure water
- Human urine samples (stored at -20°C)
- Microcentrifuge tubes (2 mL)
- HPLC vials[2]

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- HPLC column (e.g., C18 reverse-phase)[2]
- Centrifuge
- Nitrogen evaporator or vacuum concentrator
- Vortex mixer

Experimental Protocol

Prepare a stock solution of DEP in methanol at a concentration of 1 mg/mL.



- Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 0.1 to 200 ng/mL).[2]
- Prepare a stock solution of the internal standard (e.g., DEP-d10) in methanol.
- Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank urine with known amounts of DEP.
- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Pipette 200 µL of the urine sample into a 2 mL microcentrifuge tube.[2]
- Add 100 μL of the internal standard solution to the urine sample.[2]
- Add 800 μL of cold ethyl acetate to the tube.[2]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in 200 μL of the initial mobile phase.
- Vortex briefly and transfer the solution to an HPLC vial for analysis.
- HPLC System: Ultrafast Liquid Chromatography (UFLC) or equivalent[1]
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol



• Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

• Flow Rate: 0.3 mL/min

• Injection Volume: 5-10 μL

• Column Temperature: 40°C

Mass Spectrometer: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

 Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP and its internal standard.

Data Presentation

The performance of this method has been validated and key quantitative parameters are summarized in the table below. These values demonstrate the method's sensitivity, accuracy, and precision.[1][2][4]

Diethyl Phosphate (DEP)	Reference
0.1 - 200 ng/mL	[2]
> 0.99	[4]
0.009 - 0.0201 ng/mL	[2][4]
0.0287 - 0.0609 ng/mL	[2][4]
93% - 107%	[1][4]
0.62% - 5.46%	[1][5]
0.80% - 11.33%	[1][5]
	0.1 - 200 ng/mL > 0.99 0.009 - 0.0201 ng/mL 0.0287 - 0.0609 ng/mL 93% - 107% 0.62% - 5.46%



Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **diethyl phosphate** in human urine. The liquid-liquid extraction protocol is efficient, with high recovery rates, and the subsequent chromatographic analysis is both rapid and specific.[1] This validated method is well-suited for biomonitoring studies assessing exposure to organophosphate pesticides.[3]

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